molecular formula C18H28N2O2 B2719829 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 955791-24-9

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No.: B2719829
CAS No.: 955791-24-9
M. Wt: 304.434
InChI Key: BYFWJTBVEGQMEJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a quinoline derivative and an ethoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate under basic conditions to form an intermediate ester. This intermediate is then subjected to amidation with ethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with altered substituents.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
  • 2-ethoxy-N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
  • 2-ethoxy-N-(2-(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Uniqueness

What sets 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide apart from similar compounds is its specific substituent groups, which can significantly influence its chemical reactivity and biological activity. The presence of the propyl group and the ethoxy group in its structure may confer unique properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-11-20-12-5-6-16-13-15(7-8-17(16)20)9-10-19-18(21)14-22-4-2/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFWJTBVEGQMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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